![molecular formula C7H9FN2O3S B15287346 2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone](/img/structure/B15287346.png)
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiazine ring, which is a six-membered ring with nitrogen and sulfur atoms, and is substituted with a fluoro group and a nitromethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a fluoroacetyl compound with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and concentration, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone involves its interaction with specific molecular targets. The fluoro and nitromethylidene groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoro-1-methyl-3-nitrobenzene: Similar in having a fluoro and nitro group but lacks the thiazine ring.
2-fluoro-1,3-dimethylbenzene: Contains a fluoro group but has a different substitution pattern and lacks the nitromethylidene group.
Imidazo[2,1-b][1,3]thiazines: Share the thiazine ring structure but differ in the specific substituents and overall structure.
Uniqueness
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone is unique due to its specific combination of a fluoro group, a nitromethylidene group, and a thiazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H9FN2O3S |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone |
InChI |
InChI=1S/C7H9FN2O3S/c8-4-6(11)9-2-1-3-14-7(9)5-10(12)13/h5H,1-4H2/b7-5- |
InChI-Schlüssel |
CPCROLSJQSVJBO-ALCCZGGFSA-N |
Isomerische SMILES |
C1CN(/C(=C/[N+](=O)[O-])/SC1)C(=O)CF |
Kanonische SMILES |
C1CN(C(=C[N+](=O)[O-])SC1)C(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)

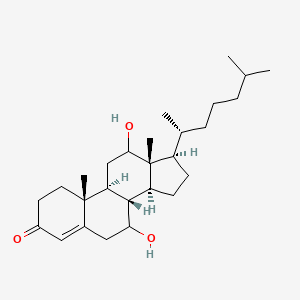
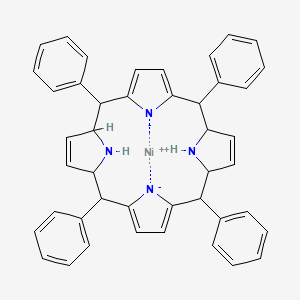
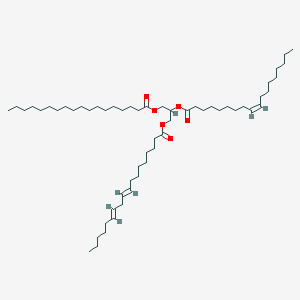
![(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B15287316.png)
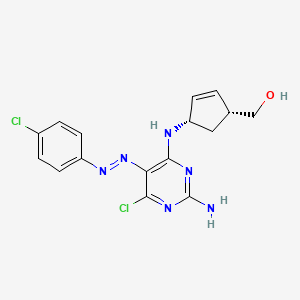
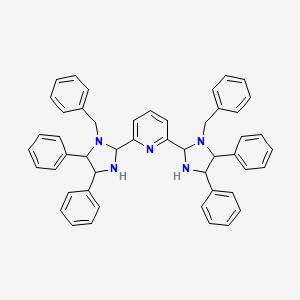
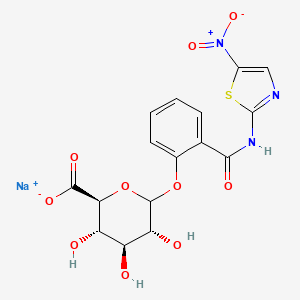
![[5-Hydroxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15287335.png)
![16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione](/img/structure/B15287338.png)
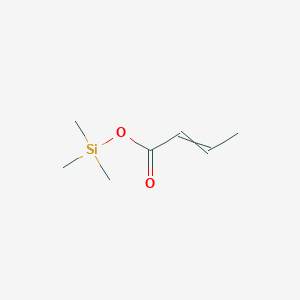
![[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate](/img/structure/B15287353.png)
